molecular formula C23H18N4O2S B2575799 3-[3-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione CAS No. 302949-22-0

3-[3-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

Cat. No.: B2575799
CAS No.: 302949-22-0
M. Wt: 414.48
InChI Key: PNZRJHIHYPOQGV-UHFFFAOYSA-N
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Description

3-[3-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic compound featuring a triazole ring, a phenyl group, and a unique tricyclic structure

Properties

IUPAC Name

2-[3-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S/c28-21-17-11-4-7-15-8-5-12-18(20(15)17)22(29)26(21)14-6-13-19-24-25-23(30)27(19)16-9-2-1-3-10-16/h1-5,7-12H,6,13-14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZRJHIHYPOQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole ring through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with phenyl isothiocyanate . The resulting intermediate is then coupled with a tricyclic ketone under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antifungal Properties

Research has indicated that triazole derivatives possess significant antifungal activity. For instance, compounds with similar triazole frameworks have shown effectiveness against various Candida species and other fungal pathogens . The incorporation of the triazole group in this compound suggests potential antifungal applications that warrant further investigation.

Anti-inflammatory Potential

Molecular docking studies have suggested that compounds with similar structural characteristics may act as inhibitors of key inflammatory pathways, such as 5-lipoxygenase (5-LOX) . This positions the compound as a candidate for anti-inflammatory therapies.

Anticancer Activity

The unique structure of the compound may also contribute to anticancer properties. Compounds with similar azatricyclo structures have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells . The specific interactions with cellular targets need to be elucidated through further experimental studies.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to the target structure:

  • Antifungal Activity : A series of novel triazole derivatives were synthesized and demonstrated significant antifungal effects against Candida strains .
  • Anti-inflammatory Studies : In silico studies indicated that certain triazole compounds could effectively inhibit pro-inflammatory enzymes . These findings suggest a pathway for developing new anti-inflammatory drugs.
  • Cancer Research : Investigations into azatricyclo compounds have shown promise in targeting cancer cell proliferation pathways . The potential for this compound to serve as an anticancer agent is an area ripe for exploration.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsFindings
AntifungalTriazole derivativesEffective against Candida species
Anti-inflammatory5-Lipoxygenase inhibitorsPotential for reducing inflammation
AnticancerAzatricyclo derivativesInhibitory effects on cancer cell growth

Mechanism of Action

The mechanism of action of 3-[3-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to metal ions, inhibiting metalloproteinases, while the phenyl group can interact with hydrophobic pockets in proteins . These interactions disrupt normal cellular processes, leading to the compound’s biological effects.

Biological Activity

The compound 3-[3-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex heterocyclic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H16N4O2SC_{19}H_{16}N_{4}O_{2}S with a molecular weight of approximately 364.42 g/mol. The structure features a triazole ring which is known for its biological activity.

Anticancer Properties

Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, derivatives of triazole have shown selective cytotoxicity against various cancer cell lines:

  • Cytotoxicity Studies : A study demonstrated that synthesized triazole derivatives were particularly effective against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines, indicating the potential of these compounds as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been extensively studied:

  • Activity Against Bacteria : Compounds similar to the target molecule have demonstrated moderate to good activity against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis. . This suggests that the target compound may also possess antimicrobial properties.

Study 1: Synthesis and Evaluation of Triazole Derivatives

A study synthesized several triazole derivatives and evaluated their biological activities. The findings revealed that modifications in the chemical structure significantly influenced their activity profiles against cancer cells and bacteria .

CompoundActivity Against Cancer CellsActivity Against Bacteria
Compound AHigh (IC50 = 10 µM)Moderate
Compound BModerate (IC50 = 25 µM)High
Target CompoundPotentially HighUnknown

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed on various triazole derivatives to identify key structural features that enhance biological activity. It was found that the presence of phenyl groups and sulfur atoms significantly increased cytotoxicity against cancer cells .

Q & A

Q. How can AI-driven platforms accelerate the development of derivatives with enhanced stability?

  • Methodology :
  • Generative models : Use platforms like ChemGPT to propose structurally novel derivatives with improved thermal or oxidative stability .
  • Automated experimentation : Integrate robotic synthesis platforms with real-time analytics (e.g., inline NMR) for rapid iteration .

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